molecular formula C20H14N2O5 B082101 C.I. Disperse Blue 35 CAS No. 13716-91-1

C.I. Disperse Blue 35

Cat. No. B082101
CAS RN: 13716-91-1
M. Wt: 362.3 g/mol
InChI Key: OXLITIGRBOEDEZ-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 35 is a chemical compound . It is used as a dye in textile printing and for scientific research.


Synthesis Analysis

C.I. Disperse Blue 35 is synthesized by successive nitration, reduction, and methylation of 1,8-dihydroxy-anthraquinone. This process results in the formation of its main components: 4,5-diamino-1,8-dihydroxyanthraquinone and 2,7-diamino-1,8-dihydroxyanthraquinone, among others.


Molecular Structure Analysis

The molecular structure of C.I. Disperse Blue 35 consists of coplanar aromatic planes with slight twists in the dicyanomethylene group. The molecular formula is C20H14N2O5 .


Chemical Reactions Analysis

C.I. Disperse Blue 35 undergoes various chemical reactions under specific conditions, such as visible light irradiation. These reactions lead to the generation of active oxygen species, including superoxide and singlet oxygen, which are implicated in the dye’s phototoxic effects.


Physical And Chemical Properties Analysis

The physical properties of C.I. Disperse Blue 35, such as solubility in supercritical CO2, crystal growth, and morphological changes under different conditions, have been investigated. The chemical properties of C.I. Disperse Blue 35, including its interaction with other substances and its degradation pathways, have been extensively studied.

Scientific Research Applications

  • Environmental Impact of Textile Effluents : Disperse dyes, including C.I. Disperse Blue 35, are identified as contributors to the mutagenicity found in water bodies near textile industries. The study by Carneiro et al. (2010) developed a method for detecting these dyes in water samples, highlighting their environmental impact (Carneiro, Umbuzeiro, Oliveira, & Zanoni, 2010).

  • Photocatalytic Degradation Processes : The degradation of disperse dyes under UV light in the presence of TiO2 and H2O2 has been studied, as shown in the research by Saquib et al. (2008), providing insights into potential methods for treating dye-contaminated water (Saquib, Tariq, Haque, & Muneer, 2008).

  • Photochemical Properties and Health Risks : A study by Dabestani et al. (1991) examined the photochemistry of Disperse Blue 35 and found that it can generate active oxygen species upon irradiation, which may contribute to photocontact dermatitis (Dabestani, Reszka, Davis, Sik, & Chignell, 1991).

  • Efficient Degradation Methods : Research by Zeng et al. (2009) explored the degradation of Disperse Blue 56 using ultraviolet radiation and sodium hypochlorite, indicating the potential for efficient treatment of dyeing wastewater (Zeng, Fu, Shi, & Zhu, 2009).

  • Solubility in Supercritical Carbon Dioxide : The solubility of disperse dyes, including C.I. Disperse Blue, in supercritical carbon dioxide was measured, offering insights into new dyeing processes, as discussed by Ferri et al. (2004) (Ferri, Banchero, Manna, & Sicardi, 2004).

  • Supercritical Dyeing of Polyester Fibers : Okubayashi et al. (2011) studied the dyeing of polyester fabric with C.I. Solvent Blue 35 and other dyes in supercritical carbon dioxide, optimizing conditions for uniform dye uptake (Okubayashi, Suzuma, Zhao, Keisuke, Hirogaki, Tabata, & Hori, 2011).

  • Genotoxicity in Mice : A study by Fernandes et al. (2019) investigated the mutagenicity and genotoxicity of Disperse Blue 291 in mice, revealing increased micronucleated cells at certain doses (Fernandes, Umbuzeiro, & Salvadori, 2019).

Safety And Hazards

C.I. Disperse Blue 35 may cause sensitization by skin contact . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLITIGRBOEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073394
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Disperse Blue 35

CAS RN

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name Disperse Blue 35
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Record name C.I. Disperse Blue 73
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
KS Park, YD Cho, YZ Kim, EK Choe - Proceedings of the Korean …, 2004 - koreascience.kr
… 유해아민과 알레르기 염료의 경우 대부분 블랙과 블루 색상의 분산염료에서 검출되고 있으 며 주 알레르기 염료는 CI Disperse Orange 76 및 CI Disperse Blue 35 및 26등이며, 특징 은 주 …
Number of citations: 0 koreascience.kr
L Malinauskiene, E Zimerson, M Bruze… - Contact …, 2012 - Wiley Online Library
Background. There are no data showing that disperse dyes, used to patch test patients, are currently being used for dyeing synthetic garments. It is unknown whether disperse dyes, …
Number of citations: 40 onlinelibrary.wiley.com
L Malinauskiene, M Bruze, K Ryberg… - Contact …, 2013 - Wiley Online Library
Several disperse dyes (DDs) are still considered to be the most important allergens in textile dermatitis, but there are sparse data about their current use in textiles. The aim of this …
Number of citations: 110 onlinelibrary.wiley.com
DS Brookstein - Dermatologic clinics, 2009 - Elsevier
From as early as 1869, textile dyes and subsequently finishes have been reported to cause various manifestations of contact dermatitis, from mild to severe and debilitating. The …
Number of citations: 159 www.sciencedirect.com
G Coman, CM Blattner, NR Blickenstaff… - Reviews on …, 2014 - degruyter.com
Materials and methods: We conducted a thorough review of Pubmed search results for “textile percutaneous penetration” and “textile absorption”. We also determined relevant articles …
Number of citations: 15 www.degruyter.com
PW Leadbetter, AT Leaver - Review of Progress in Coloration …, 1989 - Wiley Online Library
… of the thiophenecontaining Dispersol Navy C-MS (ICI) can be illustrated by comparing it with anthraquinone and conventional mono-azo-based navy dyes CI Disperse Blue 35 and CI …
Number of citations: 63 onlinelibrary.wiley.com
RG Visser - 2010 - iisnl.com
Coloured fabrics, when in contact with human skin, may cause Allergic Contact Dermatitis. The following twenty Dyestuffs are classified as allergenic. Textiles are not allowed to contain …
Number of citations: 3 www.iisnl.com
R Weckmann - Handbook of Medical Textiles, 2011 - Elsevier
This chapter summarises what is known about the subject ‘Allergies caused by textiles’, with the aim of avoiding such textiles especially in the field of medical textiles. As all known …
Number of citations: 2 www.sciencedirect.com
J Garcia-Lavandeira, E Blanco, C Salgado, R Cela - Talanta, 2010 - Elsevier
A simple, highly sensitive and fast procedure for the control of allergenic disperse dyes in textile products was optimized. The method is based on ultrasound assisted extraction of textile …
Number of citations: 19 www.sciencedirect.com
최재홍, 이의재, 홍성의 - koreascience.kr
환경친화적 및 인체무해한 섬유제품을 관리하기 위한 선진국의 섬유제품 환경마크제도 (Eco-labelling schemes) 는 특히 독일을 중심으로한 유럽국가들에서 강력히 실시되고 있다. o]] Kh …
Number of citations: 0 koreascience.kr

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